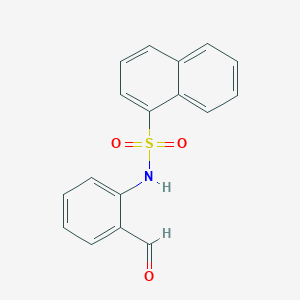![molecular formula C25H26O B12592134 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole CAS No. 649556-33-2](/img/structure/B12592134.png)
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an anisole group (methoxybenzene) attached to a butenyl chain, which is further substituted with two 4-methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole typically involves a multi-step process. One common method is the Williamson ether synthesis, where sodium phenoxide reacts with a methyl halide to yield anisole . The anisole is then subjected to further reactions to introduce the butenyl chain and the 4-methylphenyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted aromatic compounds.
科学的研究の応用
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which 2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the context of its use and the specific biological system being studied.
類似化合物との比較
Similar Compounds
Uniqueness
2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole is unique due to its specific structural features, such as the combination of an anisole group with a butenyl chain and two 4-methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
649556-33-2 |
|---|---|
分子式 |
C25H26O |
分子量 |
342.5 g/mol |
IUPAC名 |
1-[4,4-bis(4-methylphenyl)but-3-enyl]-2-methoxybenzene |
InChI |
InChI=1S/C25H26O/c1-19-11-15-21(16-12-19)24(22-17-13-20(2)14-18-22)9-6-8-23-7-4-5-10-25(23)26-3/h4-5,7,9-18H,6,8H2,1-3H3 |
InChIキー |
YKPLWKNPJNZMJB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=CCCC2=CC=CC=C2OC)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)

![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)



![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)

